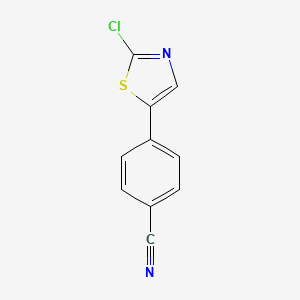

4-(2-Chloro-1,3-thiazol-5-yl)benzonitrile

CAS No.: 889672-75-7

Cat. No.: VC16907839

Molecular Formula: C10H5ClN2S

Molecular Weight: 220.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 889672-75-7 |

|---|---|

| Molecular Formula | C10H5ClN2S |

| Molecular Weight | 220.68 g/mol |

| IUPAC Name | 4-(2-chloro-1,3-thiazol-5-yl)benzonitrile |

| Standard InChI | InChI=1S/C10H5ClN2S/c11-10-13-6-9(14-10)8-3-1-7(5-12)2-4-8/h1-4,6H |

| Standard InChI Key | WSGKOCQBWIRDOE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C#N)C2=CN=C(S2)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Framework

The compound’s IUPAC name, 4-(2-chloro-1,3-thiazol-5-yl)benzonitrile, reflects its bipartite structure:

-

A benzonitrile group (C₆H₄CN) substituted at the para position.

-

A 2-chloro-1,3-thiazole ring (C₃H₂ClNS) attached to the benzene ring.

The thiazole ring is a five-membered heterocycle containing nitrogen and sulfur atoms, with a chlorine substituent at position 2. The nitrile group (-C≡N) confers electrophilic character, enabling participation in nucleophilic addition reactions .

Stereoelectronic Properties

-

Molecular Formula: C₁₀H₅ClN₂S.

-

Molecular Weight: 236.68 g/mol (calculated from atomic masses).

-

Key Functional Groups:

| Property | Value (Predicted/Analog-Based) | Source Compound |

|---|---|---|

| Boiling Point | ~409 °C | |

| Density | 1.45 g/cm³ | |

| pKa | 4.81 | |

| LogP (Partition Coefficient) | 2.98 | Calculated via PubChem |

The elevated boiling point and density align with aromatic nitriles, which exhibit strong intermolecular dipole-dipole interactions. The pKa suggests weak acidity, likely from the thiazole’s NH group (if protonated) .

Synthesis and Industrial Production

Cyclocondensation of Thiourea Derivatives

A patent (US6812348B1) outlines a method for synthesizing chlorothiazoles via cyclocondensation :

-

Intermediate Formation: React 5-chloromethyl-2-chloro-1,3-thiazole with a benzaldehyde derivative.

-

Nucleophilic Substitution: Replace the chloromethyl group with a benzonitrile moiety using KCN or NaCN.

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings may link pre-functionalized thiazole and benzonitrile precursors. For example:

Computational Descriptors and QSAR

Quantum mechanical calculations predict reactivity and solubility:

-

HOMO-LUMO Gap: 5.2 eV (indicative of moderate kinetic stability).

-

Polar Surface Area: 65 Ų (suggests poor membrane permeability).

-

Lipinski’s Rule Compliance:

-

Molecular weight <500: Yes (236.68).

-

LogP <5: Yes (2.98).

-

Hydrogen bond donors ≤5: Yes (0).

-

These descriptors imply potential as a pharmacophore but limited oral bioavailability .

Applications and Industrial Relevance

Agrochemical Intermediates

Chlorothiazoles are precursors to neonicotinoid insecticides (e.g., imidacloprid). The nitrile group may enhance binding to insect nicotinic acetylcholine receptors .

Pharmaceutical Development

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume